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3-(Allyloxy)piperidine

hydrochloride

CAS No.: 1185297-03-3

Cat. No.: B1521418 Get Quote

Executive Summary
3-(Allyloxy)piperidine hydrochloride (CAS: Variable/Generic) represents a critical

pharmacophore in medicinal chemistry, combining the structural rigidity of the piperidine ring

with the reactive versatility of an allyloxy ether linkage. As a secondary amine salt, it serves as

a high-value building block for synthesizing G-protein-coupled receptor (GPCR) ligands, kinase

inhibitors, and ion channel modulators.

This technical guide provides a rigorous in silico modeling framework for this compound.

Moving beyond standard descriptors, we detail a workflow that integrates Quantum Mechanics

(QM) for conformational fidelity, Molecular Dynamics (MD) for solvation behavior, and ADMET

profiling to predict downstream developability. This guide is designed for computational

chemists and medicinal scientists seeking to de-risk the usage of this scaffold in early-stage

drug discovery.

Chemical Profile & Quantum Mechanical (QM)
Characterization
The hydrochloride salt form implies a protonated nitrogen (
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), which significantly alters the electrostatic potential surface (ESP) compared to the free base.
Accurate modeling requires treating the piperidine ring not as a static entity, but as a dynamic
scaffold subject to ring flipping and substituent positioning.

Conformational Analysis Strategy
The 3-allyloxy substituent introduces specific steric and electronic constraints. The piperidine

ring predominantly exists in a chair conformation, but the axial/equatorial preference of the

allyloxy group at the C3 position is governed by the anomeric effect and 1,3-diaxial interactions.

Objective: Identify the Global Minimum Energy Conformer (GMEC).

Challenge: The allyl group (

) possesses rotatable bonds that increase the conformational search space.

Experimental Protocol: QM Optimization
Tools: Gaussian 16 / ORCA / Spartan Methodology: Density Functional Theory (DFT)

Initial Sampling: Generate 50+ conformers using a force field (e.g., MMFF94x) to cover the

rotameric space of the allyl group.

Geometry Optimization:

Level of Theory: B3LYP/6-311++G(d,p). The diffuse functions (++ ) are critical for

describing the lone pairs on the ether oxygen and the chloride counterion interaction.

Solvation Model: IEFPCM (Implicit Solvation) utilizing water (

) to mimic the aqueous environment of the hydrochloride salt.

Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate

Gibbs Free Energy (

).

Causal Insight: We utilize the M06-2X functional for single-point energy calculations on the

optimized geometries. M06-2X captures medium-range correlation energy (dispersion forces)
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better than B3LYP, which is crucial for accurately modeling the intramolecular

interactions between the allyl

-system and the piperidine ring protons [1].

Visualization: Conformational Search Workflow
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Figure 1: Hierarchical workflow for determining the bioactive conformation of 3-

(Allyloxy)piperidine HCl.

Physicochemical & ADMET Profiling
The "Rule of Five" is a guideline, but for a fragment-like building block, we focus on Rule of

Three (Ro3) compliance and specific toxicity alerts associated with the allyl group.

Calculated Properties (In Silico)
Data generated using SwissADME and pkCSM algorithms.[1]
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Property Value (Predicted) Interpretation

Molecular Weight ~177.67 g/mol (Salt)

Ro3 Compliant. Ideal for

fragment-based drug discovery

(FBDD).

LogP (Consensus) 0.8 - 1.2

Highly favorable for oral

bioavailability; indicates good

membrane permeability.

TPSA ~21.26 Å²
Excellent blood-brain barrier

(BBB) penetration potential.

H-Bond Donors 2 (Amine)

Allows specific interactions

with Asp/Glu residues in

binding pockets.

H-Bond Acceptors 2 (N, O)
The ether oxygen acts as a

weak acceptor.

Toxicity & Structural Alerts
The allyloxy group is a structural feature that requires careful scrutiny.

AMES Toxicity: The allyl group can theoretically undergo metabolic epoxidation, forming a

reactive epoxide. However, in silico models (e.g., pkCSM) often classify simple allyl ethers

as Non-Mutagenic unless activated by specific neighboring groups [2].

hERG Inhibition: Piperidines are classic hERG pharmacophores. Modeling suggests a

Medium Risk for hERG blockage, necessitating early patch-clamp validation if the final

molecule retains the basic piperidine nitrogen [3].

Molecular Docking & Target Identification[2]
3-(Allyloxy)piperidine is rarely the final drug; it is a scaffold. However, to validate its utility, we

model its interaction with the 5-HT (Serotonin) Receptor family, a common target for piperidine-

based therapeutics.

Docking Protocol (AutoDock Vina / Glide)
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Protein Prep: Retrieve PDB structure (e.g., 5-HT2A, PDB: 6A93). Remove crystallographic

waters; add polar hydrogens; assign Kollman charges.

Ligand Prep: Use the QM-optimized geometry (from Section 1). Set the piperidine nitrogen

as protonated (+1 charge).

Grid Generation: Center grid box on the orthosteric binding site (defined by Asp3.32).

Scoring: Evaluate Binding Affinity (

).

Mechanistic Insight: The protonated nitrogen forms a critical salt bridge with the conserved

Aspartate (Asp3.32) in aminergic GPCRs.[2] The allyloxy tail probes the hydrophobic

accessory pocket, potentially engaging in van der Waals interactions with aromatic residues

(e.g., Phe/Trp) via the alkene moiety.

Visualization: Interaction Logic
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Figure 2: Predicted pharmacophoric interactions of the protonated scaffold within an aminergic

GPCR binding pocket.

Molecular Dynamics (MD) Simulation[4]
Static docking ignores the flexibility of the allyl tail. MD simulations are essential to verify the

stability of the ligand-protein complex.
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Simulation Setup
Force Field: OPLS4 or CHARMM36m. These force fields are parameterized to handle the

cationic amine and the ether linkage accurately.

System: Solvate in a TIP3P water box; neutralize with Cl- ions (accounting for the

hydrochloride salt nature).

Duration: 100 ns production run.

Analysis Metrics
RMSD (Root Mean Square Deviation): A stable plateau (< 2.0 Å) indicates the ligand

remains bound.

RMSF (Root Mean Square Fluctuation): High fluctuation in the allyl tail is expected and

desirable, indicating it does not clash with the protein but adapts to the pocket shape.

Synthetic Route Optimization (In Silico)
For process chemists, modeling the reactivity of the building block is vital.

Retrosynthesis Analysis:

Precursor: 3-Hydroxypiperidine-1-carboxylate (N-protected).

Reaction: O-Alkylation with Allyl Bromide.

Deprotection: Acidic cleavage to yield the HCl salt.

In silico reaction modeling (e.g., DFT transition state analysis) can predict the regioselectivity of

the alkylation step, ensuring the reaction occurs at the oxygen rather than the nitrogen (if

unprotected), validating the need for N-protection strategies [4].
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Disclaimer: This guide is a theoretical framework based on standard computational chemistry

principles. All predictions should be validated by experimental assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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